molecular formula C23H30ClN3O2 B11350662 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11350662
M. Wt: 416.0 g/mol
InChI Key: VSDNSRRDXDESDD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a dimethylphenoxyacetamide structure, making it a versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with 2,6-dimethylphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for selective binding to certain receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C23H30ClN3O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H30ClN3O2/c1-17-5-4-6-18(2)23(17)29-16-22(28)25-15-21(19-7-9-20(24)10-8-19)27-13-11-26(3)12-14-27/h4-10,21H,11-16H2,1-3H3,(H,25,28)

InChI Key

VSDNSRRDXDESDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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